(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions The starting materials might include 2-methoxyphenyl hydrazine and 1-methylsulfonyl piperazine
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions might vary from room temperature to elevated temperatures, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, pyrazole derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives with different substituents on the pyrazole ring or the piperazine moiety.
Uniqueness
The uniqueness of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone could lie in its specific substituents, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H20N4O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H20N4O4S/c1-24-15-6-4-3-5-12(15)13-11-14(18-17-13)16(21)19-7-9-20(10-8-19)25(2,22)23/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
InChI Key |
CWTYKUZJZAQJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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